Tris(dicyclohexylmethyl) borate
Description
Contextualization within Organoboron Compounds and Borate (B1201080) Esters
Organoboron compounds, which feature a carbon-boron bond, and borate esters, characterized by a B-O-C linkage, are fundamental classes of compounds in organic and inorganic chemistry. tcichemicals.comontosight.ai Borate esters are typically synthesized through the condensation of boric acid with alcohols. ontosight.ai They serve as crucial intermediates in a variety of chemical transformations, including the renowned Suzuki-Miyaura coupling, where boronic esters are key precursors. ontosight.ai Tris(dicyclohexylmethyl) borate falls into the category of orthoborate esters, with the general formula B(OR)₃.
Significance of Sterically Demanding Substituents in Borate Architectures
The incorporation of bulky or "sterically demanding" substituents onto a borate core profoundly influences the compound's properties and reactivity. chem960.com Large alkyl or aryl groups can provide kinetic stability to the borate ester, shielding the electron-deficient boron atom from nucleophilic attack or hydrolysis. ontosight.ai This steric protection can be leveraged to control reaction selectivity, as seen in various synthetic methodologies where bulky boron reagents direct the outcome of a reaction based on steric approach control. researchgate.netnih.govrsc.org For instance, research on other borate esters has shown that sterically hindered designs can lead to unprecedented stability in complex structures like boronate ester cages. ontosight.ai While no specific studies on this compound are available, the presence of three large dicyclohexylmethyl groups would be expected to impart significant steric bulk, likely influencing its stability and reactivity in a manner consistent with these principles.
Historical Development and Evolution of Related Borate Ligands and Derivatives
The field of organoboron chemistry has a rich history, dating back to the 19th century, with significant advancements made throughout the 20th century, notably by Nobel laureate H.C. Brown. The development of various borane (B79455) reagents and borate esters has revolutionized organic synthesis. In recent decades, there has been a growing interest in designing borate ligands with specific electronic and steric properties for applications in catalysis and materials science. This has led to the creation of a vast library of borate derivatives, from simple trialkyl borates to complex poly-dentate scorpionate-type ligands like tris(pyrazolyl)borates. ontosight.aichem960.com These tailored borates are integral to the synthesis of advanced materials and are used as catalysts or co-catalysts in polymerization and other organic transformations. The evolution of these compounds has been driven by the desire to fine-tune the reactivity and stability of the boron center.
Despite this broad context, specific research detailing the historical development or synthetic evolution leading to this compound is not present in the surveyed literature.
Due to the limited specific data available for this compound, a detailed table of its research findings cannot be generated.
Properties
CAS No. |
73758-17-5 |
|---|---|
Molecular Formula |
C39H69BO3 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
tris(dicyclohexylmethyl) borate |
InChI |
InChI=1S/C39H69BO3/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)41-40(42-38(33-23-11-3-12-24-33)34-25-13-4-14-26-34)43-39(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h31-39H,1-30H2 |
InChI Key |
HTUHQDKWJDVNOK-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(C1CCCCC1)C2CCCCC2)(OC(C3CCCCC3)C4CCCCC4)OC(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
Synthetic Methodologies for Bulky Tris Substituted Borate Esters
Strategies for Borate (B1201080) Esterification: General Principles and Challenges
The formation of borate esters, or organoborates, is typically achieved through the condensation reaction between boric acid and an alcohol. This process, known as esterification, involves the formation of an ester linkage between the boron atom and the oxygen atom of the alcohol, with the concurrent elimination of water. For tris-substituted borates, three equivalents of the alcohol react with one equivalent of boric acid.
The primary challenge in synthesizing bulky borate esters lies in overcoming the steric hindrance presented by highly branched alcohols. The large size of these alcohol molecules can significantly slow down the reaction rate compared to that of primary or secondary alcohols. Furthermore, the water produced during the reaction can hydrolyze the borate ester, shifting the equilibrium back towards the reactants and reducing the product yield. Therefore, effective water removal is a critical aspect of the synthesis.
The direct esterification of boric acid with highly branched, sterically demanding alcohols like dicyclohexylmethanol (B146628) is a feasible but often slow process. The reaction involves heating a mixture of boric acid and a stoichiometric excess of the alcohol. Due to the sterically hindered nature of the alcohol, the reaction rate is considerably lower than that observed with less branched alcohols. The reaction is an equilibrium process, and to drive it towards the product side, continuous removal of water is essential.
The general reaction can be represented as: B(OH)₃ + 3 R-OH ⇌ B(OR)₃ + 3 H₂O (where R = dicyclohexylmethyl)
The stability of the resulting borate ester can also be a concern, as some bulky esters may be prone to decomposition upon attempted purification, particularly at elevated temperatures.
An alternative strategy for synthesizing bulky borate esters is through transesterification. This method involves the reaction of a simple, more volatile borate ester, such as trimethyl borate or triethyl borate, with a less volatile, bulkier alcohol like dicyclohexylmethanol. The reaction is driven to completion by distilling off the more volatile alcohol (methanol or ethanol) as it is displaced by the bulkier alcohol.
The general transesterification reaction is: B(OR')₃ + 3 R-OH ⇌ B(OR)₃ + 3 R'-OH (where R = dicyclohexylmethyl and R' = methyl or ethyl)
This route can be advantageous as it may proceed under milder conditions than direct esterification. However, the reaction often requires a catalyst to proceed at a reasonable rate. Various catalysts, including metallic alkoxides, have been shown to be effective in promoting this transformation.
Precursor Synthesis: Dicyclohexylmethanol and Related Intermediates
The primary precursor for the synthesis of Tris(dicyclohexylmethyl) borate is the highly branched secondary alcohol, dicyclohexylmethanol. This key intermediate can be synthesized through several established organic chemistry routes.
Two common methods for the preparation of dicyclohexylmethanol are:
Catalytic Hydrogenation of Dicyclohexyl Ketone: This is a widely used industrial method for the production of secondary alcohols. libretexts.orglibretexts.org Dicyclohexyl ketone is reduced using hydrogen gas in the presence of a metal catalyst. libretexts.orglibretexts.org Common catalysts for this transformation include nickel, palladium, and platinum. libretexts.org The reaction is typically carried out under pressure and at elevated temperatures. The hydrogenation of the ketone's carbonyl group leads to the formation of the secondary alcohol, dicyclohexylmethanol. libretexts.org
Reaction Scheme: (C₆H₁₁)₂C=O + H₂ --(Catalyst)--> (C₆H₁₁)₂CHOH
Grignard Reaction: A classic method for forming carbon-carbon bonds and synthesizing alcohols is the Grignard reaction. mnstate.eduyoutube.comleah4sci.com To synthesize dicyclohexylmethanol, a Grignard reagent, cyclohexylmagnesium bromide or chloride, is reacted with cyclohexanecarboxaldehyde. mnstate.eduyoutube.comleah4sci.com The nucleophilic cyclohexyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com The reaction must be carried out in an anhydrous ether solvent, and the intermediate magnesium alkoxide is subsequently hydrolyzed in an acidic workup to yield dicyclohexylmethanol. mnstate.eduresearchgate.net
Reaction Scheme:
C₆H₁₁MgBr + C₆H₁₁CHO → (C₆H₁₁)₂CHOMgBr
(C₆H₁₁)₂CHOMgBr + H₃O⁺ → (C₆H₁₁)₂CHOH + Mg(OH)Br
The choice of synthetic route for dicyclohexylmethanol often depends on the scale of the production, the availability of starting materials, and economic considerations.
| Property nih.gov | Value |
| IUPAC Name | dicyclohexylmethanol |
| CAS Number | 4453-82-1 |
| Molecular Formula | C₁₃H₂₄O |
| Molecular Weight | 196.33 g/mol |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is necessary. Key parameters to control include temperature, reaction time, stoichiometry of reactants, and the method of water removal.
Azeotropic distillation is a highly effective technique for removing water from the reaction mixture, thereby driving the esterification equilibrium towards the formation of the borate ester. In this process, a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or xylene, is added to the reaction flask.
The mixture is heated to reflux, and the water-solvent azeotrope vaporizes and is collected in a Dean-Stark trap. In the trap, the denser water separates and can be drawn off, while the solvent, now free of water, is returned to the reaction flask. This continuous removal of water is crucial for achieving high conversion rates, especially in the synthesis of sterically hindered esters where the reaction equilibrium may not be highly favorable.
While some borate esterifications can proceed without a catalyst, particularly at high temperatures, the use of a catalyst can significantly increase the reaction rate and allow for milder reaction conditions.
For direct esterification, strong protic acids like sulfuric acid can be used as catalysts. However, these can sometimes lead to side reactions. Boric acid itself can act as a catalyst, especially in the selective esterification of certain substrates. osti.gov
In transesterification reactions, various catalysts have been explored. These include:
Lewis Acids: Boron trifluoride (BF₃) is a known Lewis acid catalyst that can be effective in promoting transesterification.
Metallic Alkoxides: Mixtures of alkoxides, such as magnesium-aluminum ethoxide, have been reported to be highly active catalysts for the transesterification of borate esters.
The choice of catalyst depends on the specific reaction (esterification vs. transesterification) and the desire to avoid harsh conditions that might lead to the decomposition of the bulky alcohol or the final borate ester product.
Advanced Spectroscopic and Structural Elucidation Studies of Tris Dicyclohexylmethyl Borate
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of Tris(dicyclohexylmethyl) borate (B1201080), providing detailed information about its carbon-hydrogen framework and the local environment of the boron atom. A combination of ¹H, ¹³C, and ¹¹B NMR experiments would be required for a complete assignment.
The ¹H NMR spectrum is expected to be complex due to the large number of non-equivalent protons in the three dicyclohexylmethyl groups. The signals for the cyclohexyl ring protons would appear in the typical alkane region, approximately between 1.0 and 2.0 ppm. The methylene (B1212753) protons of the -O-CH₂- group, being adjacent to an electronegative oxygen atom, would be shifted downfield. The most distinct signal would likely be from the single methine proton on each dicyclohexyl-methyl group.
The ¹³C NMR spectrum would similarly provide a map of the carbon skeleton. The numerous sp³-hybridized carbons of the cyclohexyl rings would resonate in the upfield region (approx. 25-45 ppm). The carbon of the -O-CH₂- group would appear further downfield.
¹¹B NMR spectroscopy is crucial for confirming the structure of a borate ester. Simple trialkoxyboranes typically exhibit a single, relatively sharp resonance in their ¹¹B NMR spectra, consistent with a trigonal planar (three-coordinate) boron center. For Tris(dicyclohexylmethyl) borate, a signal in the range of δ = 18-20 ppm is expected, similar to values observed for other trialkyl borates like trimethyl borate (δ ≈ 18.5 ppm). rsc.org
Conformational analysis, particularly of the cyclohexyl rings, is also accessible via NMR. acs.orgpressbooks.pub The cyclohexane (B81311) rings are expected to adopt a stable chair conformation. pressbooks.pub Due to the chiral center at the methine carbon, the two cyclohexyl rings attached to it are diastereotopic, as are the faces of each ring. This diastereotopicity would render nearly all protons and carbons chemically non-equivalent, leading to the observed spectral complexity. Variable temperature NMR studies could potentially be used to study the dynamics of ring-flipping of the cyclohexyl groups. researchgate.net
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Remarks |
| ¹H | Cyclohexyl CH, CH₂ | 1.0 - 2.0 | Broad, overlapping multiplets due to numerous non-equivalent protons. |
| ¹H | Dicyclohexyl-CH | ~2.2 - 2.8 | Distinct multiplet, potentially obscured by other signals. |
| ¹H | B-O-CH₂ | ~3.5 - 4.0 | Downfield shift due to electronegative oxygen. |
| ¹³C | Cyclohexyl CH, CH₂ | 25 - 45 | Multiple distinct signals due to diastereotopicity. |
| ¹³C | Dicyclohexyl-CH | 45 - 55 | Single resonance for the methine carbon. |
| ¹³C | B-O-CH₂ | 60 - 70 | Signal for the methylene carbon attached to oxygen. |
| ¹¹B | B(OR)₃ | 18 - 20 | Single peak, characteristic of a three-coordinate borate ester. rsc.org |
Note: The values in this table are illustrative predictions based on data for analogous structures and established chemical shift ranges.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves to identify the functional groups present in the molecule. For this compound, these methods would confirm the presence of B-O, C-O, and C-H bonds.
The most characteristic vibrations for borate esters are the strong B-O stretching bands. The asymmetric B-O stretch is particularly intense in the FT-IR spectrum and is expected to appear in the 1300-1400 cm⁻¹ region. researchgate.net The C-O stretching vibration would also be prominent, typically found in the 1000-1200 cm⁻¹ range.
The aliphatic dicyclohexylmethyl groups would give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). C-H bending and scissoring vibrations would be visible in the fingerprint region (below 1500 cm⁻¹), although their assignment would be complicated by overlapping signals.
Raman spectroscopy would complement the FT-IR data. While B-O and C-O stretches are visible in both, the symmetric vibrations and the hydrocarbon backbone often show stronger signals in the Raman spectrum, aiding in a more complete analysis of the molecule's vibrational modes.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aliphatic (Cyclohexyl, CH₂) | 2850 - 2950 | Strong (IR, Raman) |
| B-O Asymmetric Stretch | Borate Ester | 1300 - 1400 | Strong (IR) |
| C-H Bend/Scissor | CH₂ | ~1450 - 1470 | Medium (IR) |
| C-O Stretch | Ester | 1000 - 1200 | Strong (IR) |
Note: The frequency ranges are illustrative and based on data from analogous trialkyl borates and general spectroscopic correlation tables. researchgate.netnist.gov
X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles.
Furthermore, X-ray analysis elucidates the packing of molecules within the crystal lattice. For a large, non-polar molecule like this compound, the dominant intermolecular forces would be van der Waals interactions. The analysis would show how the bulky, sterically demanding groups pack to maximize these interactions and achieve an ordered crystalline state. No evidence of significant hydrogen bonding is expected.
Table 3: Predicted Solid-State Structural Parameters for this compound
| Parameter | Bond/Angle | Predicted Value | Remarks |
| Bond Angle | O-B-O | ~120° | Consistent with sp² hybridized, trigonal planar boron. |
| Bond Length | B-O | ~1.37 Å | Typical for a trialkoxyborane. |
| Bond Length | C-O | ~1.43 Å | Standard sp³ C-O single bond length. |
| Bond Length | C-C (Cyclohexyl) | ~1.54 Å | Standard sp³ C-C single bond length. |
| Conformation | Cyclohexyl Rings | Chair | Most stable conformation for a six-membered ring. pressbooks.pub |
Note: These parameters are predictions based on standard bond lengths and data from crystallographically characterized borate complexes. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₄₀H₇₅BO₃), the exact mass of the molecular ion [M]⁺ would be determined, confirming its elemental composition.
Under electron ionization (EI), the molecular ion is expected to be observed. The fragmentation pattern would likely be dominated by cleavages corresponding to the loss of the large dicyclohexylmethyl substituents. Key fragmentation pathways would include:
Loss of a dicyclohexylmethyl radical: Cleavage of a C-C bond to lose a •CH(C₆H₁₁)₂ group.
Loss of a dicyclohexylmethoxide radical: Cleavage of a B-O bond to lose a •OCH₂(C₆H₁₁)₂ group.
Sequential losses: Subsequent loss of the remaining alkyl groups from the primary fragment ions.
The analysis of these fragment ions allows for a step-by-step reconstruction of the molecule's structure, corroborating the data obtained from NMR and vibrational spectroscopy. The fragmentation patterns of simpler analogs like triethyl borate and trimethyl borate serve as a foundational guide for these predictions. nih.govnist.gov
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| Ion | Formula | Predicted m/z | Interpretation |
| [M]⁺ | [C₄₀H₇₅BO₃]⁺ | 626.6 | Molecular Ion |
| [M - C₁₃H₂₃]⁺ | [C₂₇H₅₂BO₃]⁺ | 447.4 | Loss of a dicyclohexylmethyl radical |
| [M - OC₁₃H₂₃]⁺ | [C₂₇H₅₂BO₂]⁺ | 431.4 | Loss of a dicyclohexylmethoxide radical |
| [B(OC₁₃H₂₃)₂]⁺ | [C₂₆H₄₆BO₂]⁺ | 417.4 | Fragment containing boron and two ligands |
Note: The m/z values are calculated based on the most common isotopes and represent predicted major fragmentation pathways.
Reaction Mechanisms and Reactivity of Tris Dicyclohexylmethyl Borate Derivatives
Rearrangement Reactions Involving Boron-Carbon or Boron-Oxygen Bonds
A hallmark of organoboron chemistry is the propensity for 1,2-migration of a substituent from a tetracoordinate boron atom to an adjacent electrophilic carbon atom. wikipedia.orgnih.gov This process, often referred to as a 1,2-metalate shift, is a fundamental step in many synthetic transformations, including homologation reactions. nih.gov The general mechanism involves the formation of a borate (B1201080) 'ate' complex, followed by the migration of one of the boron's substituents to an adjacent carbon, often displacing a leaving group.
For Tris(dicyclohexylmethyl) borate, such rearrangement reactions would involve the migration of a dicyclohexylmethyl group. The facility of this migration is influenced by several factors, including the nature of the migrating group and the stability of the resulting organoborane. While alkyl groups readily undergo such shifts, the sheer size of the dicyclohexylmethyl group might impose a significant kinetic barrier to this process.
Rearrangements can also be promoted by transition metal catalysts, which can activate unsaturated boronate esters for 1,2-metalate rearrangements. nih.gov These catalytic systems can provide alternative, lower-energy pathways for migrations that might otherwise be disfavored.
The oxidation of organoboranes to alcohols, a common synthetic transformation, proceeds through a rearrangement involving the migration of a carbon group from boron to an oxygen atom of a peroxide. youtube.com This reaction highlights the versatility of rearrangement pathways in borate chemistry, extending beyond just carbon-carbon bond formation.
Hydrolysis and Stability Considerations in Various Chemical Environments
Borate esters are generally susceptible to hydrolysis, a reaction that cleaves the boron-oxygen bond to yield boric acid and the corresponding alcohol. wikipedia.org The rate of hydrolysis is highly dependent on the steric and electronic properties of the borate ester. researchgate.net Generally, increased steric hindrance around the boron center enhances hydrolytic stability by shielding the electrophilic boron atom from attack by water. researchgate.netchemrxiv.org
Given the substantial steric bulk of the three dicyclohexylmethyl groups, this compound is expected to exhibit high hydrolytic stability. This stability can be attributed to the effective shielding of the boron center, which kinetically hinders the approach of water molecules. This principle is well-documented for other sterically encumbered boronate esters, such as those derived from pinanediol or (1,1'-bicyclohexyl)-1,1'-diol, which show enhanced stability towards hydrolysis. researchgate.net
The mechanism of hydrolysis can also be influenced by the pH of the environment. Under basic conditions, hydrolysis can be accelerated through the formation of a tetracoordinate borate 'ate' complex with hydroxide, which is then more susceptible to cleavage. nih.gov Conversely, under acidic conditions, protonation of an oxygen atom can facilitate the departure of an alcohol group.
The stability of borate esters in different chemical environments is a critical consideration for their application in synthesis and materials science. The enhanced stability of sterically hindered borates like this compound makes them attractive candidates for applications where resistance to hydrolysis is required.
Influence of Dicyclohexylmethyl Steric Bulk on Reaction Kinetics and Thermodynamics
The steric bulk of the dicyclohexylmethyl groups in this compound is the single most important factor governing its reactivity. This steric hindrance has profound effects on both the kinetics and thermodynamics of its reactions.
From a kinetic standpoint, the bulky substituents significantly slow down the rates of reactions involving nucleophilic attack at the boron center. acs.org This is a direct consequence of the high activation energy required to overcome the steric repulsion between the incoming nucleophile and the dicyclohexylmethyl groups. Similarly, the transfer of a dicyclohexylmethyl group from a borate 'ate' complex to an electrophile would also be kinetically disfavored compared to the transfer of a smaller alkyl group. researchgate.net
Thermodynamically, the steric strain inherent in this compound can influence the position of equilibria. For example, the formation of 'ate' complexes from highly hindered boranes may be less favorable than with less hindered analogues due to the increased steric repulsion in the resulting tetracoordinate species. acs.org
Tris Dicyclohexylmethyl Borate As a Ligand in Coordination Chemistry
Design Principles for Bulky Scorpionate-Type Ligands
Information regarding the design principles of "Tris(dicyclohexylmethyl) borate" as a scorpionate-type ligand is unavailable. Scorpionate ligands are characterized by a tripodal structure that binds to a metal center in a pincer-like fashion, a feature not inherently present in the structure of a simple tris(alkyl) borate (B1201080).
Coordination Modes and Geometries with Transition Metals and Main Group Elements
There is no available data in the scientific literature detailing the coordination modes or resulting geometries of complexes formed between "this compound" and transition metals or main group elements.
Electronic and Steric Effects of the Dicyclohexylmethyl Moiety on Metal Centers
A discussion on the specific electronic and steric effects of the dicyclohexylmethyl group within this borate ligand on metal centers is not possible due to the lack of empirical or theoretical studies on its coordination complexes.
Ligand Exchange and Substitution Reactions in Metal Complexes
No information could be found concerning ligand exchange or substitution reactions involving metal complexes of "this compound."
Catalytic Applications of Tris Dicyclohexylmethyl Borate and Its Metal Complexes
Role as Lewis Acid or Co-catalyst in Organic Transformations
Activation of Substrates via Boron-Lewis Acidity
No research was found detailing the use of Tris(dicyclohexylmethyl) borate (B1201080) for the activation of substrates through its boron-Lewis acidity.
Applications in Polymerization Reactions
There is no available information on the application of Tris(dicyclohexylmethyl) borate as a catalyst or co-catalyst in polymerization reactions.
Homogeneous Catalysis Mediated by this compound Metal Complexes
C-C Bond Formation Reactions (e.g., Suzuki-Miyaura Type Couplings with Bulky Ligands)
No studies were identified that describe the use of metal complexes of this compound in C-C bond formation reactions, including Suzuki-Miyaura type couplings.
Hydrogenation and Transfer Hydrogenation
There is a lack of published research on the use of this compound metal complexes in hydrogenation or transfer hydrogenation reactions.
Other Selective Transformations (e.g., Olefin Metathesis, Oxidations)
No literature could be found detailing the application of this compound metal complexes in other selective transformations such as olefin metathesis or oxidation reactions.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the catalytic applications, role in asymmetric catalysis, or mechanistic investigations of the chemical compound "this compound."
Theoretical and Computational Chemistry Studies of Tris Dicyclohexylmethyl Borate
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bonding
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable tools for elucidating the electronic structure and bonding in complex molecules like borate (B1201080) anions. For large, sterically hindered borates, these calculations provide insights into charge distribution, bond strengths, and the nature of the boron center.
Comprehensive DFT studies on closo-borate anions ([BnHn]²⁻) have been performed to understand their fundamental properties. mdpi.com These studies often employ functionals like ωB97X-D3 with basis sets such as 6-31++G(d,p) to perform full geometry optimization. mdpi.com Key aspects investigated include:
Bonding Descriptors: The nature of B-H and B-C bonds can be analyzed using various descriptors. The Wiberg bond index, for instance, provides a measure of the bond order. In closo-borates, B-H bond indices are typically in the range of 0.93–0.96. mdpi.com Similar calculations for tris(dicyclohexylmethyl) borate would reveal the strength and nature of the B-C and C-H bonds, which are crucial for its stability.
Atomic Charges: The distribution of charge within the anion is critical for understanding its reactivity and coordinating ability. Methods like Natural Bond Orbital (NBO) analysis are used to calculate atomic charges. In related fluorinated borate anions, DFT calculations have been used to analyze the charge on the boron atom and surrounding groups, which influences their properties as weakly coordinating anions. researchgate.net For this compound, the bulky dicyclohexylmethyl groups are expected to effectively delocalize the negative charge, making the boron center less nucleophilic.
Electron Density Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique used to analyze electron density. By examining the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points, one can characterize the nature of chemical bonds (e.g., covalent vs. ionic). In closo-borates, these analyses have revealed important trends in B-H interactions. mdpi.com
A summary of typical bonding descriptors calculated for borate anions is presented in the table below.
| Descriptor | Typical Value Range for B-H in closo-borates | Significance |
| Bond Length (Å) | 1.21 - 1.22 | Indicates the distance between bonded nuclei. |
| Wiberg Bond Index | 0.93 - 0.96 | Approximates the bond order. |
| Electron Density at BCP (a.u.) | Varies | Indicates the amount of electron density shared between atoms. |
| Laplacian of Electron Density at BCP (a.u.) | Varies | Distinguishes between shared (covalent) and closed-shell (ionic/van der Waals) interactions. |
BCP: Bond Critical Point
These computational approaches, when applied to this compound, would provide a detailed picture of its electronic landscape, explaining the influence of the bulky alkyl groups on the central boron atom.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Steric Hindrance
The defining characteristic of this compound is its significant steric bulk. Molecular modeling and molecular dynamics (MD) simulations are the primary computational tools used to explore the conformational landscape and quantify the steric hindrance of such large molecules.
Conformational Analysis: The dicyclohexylmethyl groups can adopt numerous conformations due to the flexibility of the cyclohexyl rings and the rotation around the B-C bonds. Molecular mechanics force fields or DFT calculations can be used to identify low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the anion packs in the solid state and how it behaves in solution.
Steric Hindrance Quantification: The steric bulk is not just a qualitative concept; it can be quantified using computational methods. Parameters such as the percentage of buried volume (%Vbur), which represents the volume occupied by the ligand within a certain radius of the central atom, are often calculated. For weakly coordinating anions, a high degree of steric hindrance is essential to prevent close contact with the associated cation, thereby maintaining its "weakly coordinating" nature. DFT calculations have been used to compare the stability of different weakly coordinating anions, which is directly related to their steric profile. acs.orgnih.gov
MD simulations can provide further insights into the dynamic behavior of the anion. By simulating the motion of the atoms over time, researchers can observe:
The flexibility of the dicyclohexylmethyl arms.
The time-averaged shape of the anion.
The interaction with solvent molecules and cations.
These simulations are critical for understanding how the anion's shape and steric profile fluctuate under thermal motion, which has implications for its role in catalysis and materials science.
Prediction of Reactivity and Reaction Pathways via Computational Methods
Computational chemistry is a powerful tool for predicting the reactivity of molecules and mapping out potential reaction pathways. For a borate anion, this is particularly important for understanding its stability and its potential to participate in or be decomposed by chemical reactions.
Conceptual DFT: Reactivity descriptors derived from conceptual DFT can predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com Key descriptors include:
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, highlighting reactive sites. For closo-borates, Fukui functions have been used to identify the most suitable sites for electrophilic attack. mdpi.com
Electrophilicity Index: This global reactivity descriptor helps to classify a molecule as an electrophile or a nucleophile. Studies on closo-borates have used this index to categorize different-sized clusters. mdpi.com
Reaction Pathway Modeling: When considering a specific reaction, such as the decomposition of the borate anion, computational methods can be used to calculate the energies of reactants, products, and, most importantly, the transition states that connect them. This allows for the determination of activation energies and reaction rates. For example, DFT calculations have been used to study the decomposition reactions of fluorinated borate anions at lithium anodes in batteries. nih.gov A similar approach for this compound could predict its electrochemical stability window and potential decomposition products.
The table below summarizes key computational metrics used to predict reactivity.
| Computational Metric | Information Provided |
| Fukui Function | Identifies local sites susceptible to nucleophilic or electrophilic attack. |
| Electrophilicity/Nucleophilicity Index | Provides a global measure of a molecule's reactivity character. |
| Transition State Energy | Determines the activation energy barrier for a chemical reaction. |
| Reaction Enthalpy (ΔH) | Indicates whether a reaction is exothermic or endothermic. |
By applying these methods, one could predict the stability of this compound in the presence of various reagents and design experiments to either exploit or avoid certain reaction pathways.
Ligand Field Theory and Computational Design of Novel Borate Ligands
Computational chemistry plays a pivotal role in the rational design of new borate ligands with tailored properties. This is a design-and-test cycle performed in silico:
Hypothesize a new structure: Propose a new borate anion with different substituent groups.
Compute its properties: Use DFT and molecular modeling to calculate its steric profile, electronic structure, and reactivity descriptors. For instance, DFT calculations guided the synthesis of novel weakly coordinating anions based on tris-perfluoro-tert-butoxyborane. acs.orgnih.gov
Evaluate its performance: Compare the computed properties against desired criteria (e.g., greater steric bulk, higher stability, specific solubility). DFT calculations have been used to assess the solubility and stability of newly designed boron-based anions for battery applications. nih.gov
Refine the design: Based on the results, modify the structure and repeat the cycle.
This computational pre-screening process is highly efficient, allowing researchers to explore a vast chemical space and identify promising candidates for synthesis. For example, by systematically changing the alkyl groups on the boron atom, one could computationally design novel borates with even greater steric hindrance or enhanced thermal stability compared to this compound. The use of highly fluorinated groups, for example, is a common strategy to create very weakly coordinating anions, and their properties have been successfully predicted by DFT. researchgate.net
Advanced Research Directions and Emerging Applications
Integration into Advanced Materials Science
The unique structural and electronic properties of borate (B1201080) compounds, particularly bulky derivatives like tris(dicyclohexylmethyl) borate, are paving the way for their integration into advanced materials. Research is actively exploring their potential in creating novel polymer-supported catalysts and redox-responsive materials.
Polymer-Supported Catalysts
The immobilization of catalysts onto polymer supports is a significant area of research, aiming to combine the advantages of homogeneous and heterogeneous catalysis. Tris-NHC-propagated self-supported polymer-based palladium catalysts have been developed for heterogeneous C-H functionalization. rsc.org These systems demonstrate high catalytic activity, excellent heterogeneity, and recyclability, making them promising for various organic transformations. rsc.org While not specifically mentioning this compound, this research highlights the potential of using complex borate structures within polymer frameworks to create robust and efficient catalytic materials. The bulky dicyclohexylmethyl groups in this compound could provide steric hindrance, influencing the selectivity and stability of the catalytic center.
In the realm of olefin polymerization, borate cocatalysts play a crucial role in activating metallocene and post-metallocene catalysts. nih.govnsf.gov Studies on half-titanocene catalysts have shown that the nature of the borate cocatalyst significantly affects the catalytic activity and the properties of the resulting polymer. nih.gov The development of alkane-soluble bis[tris(alkylphenyl)carbenium] diborate cocatalysts underscores the importance of tailoring the borate structure to enhance solubility and performance in non-polar solvents, which are common in industrial polymerization processes. nsf.gov The large alkyl groups of this compound suggest its potential utility in creating highly soluble and effective cocatalysts for olefin polymerization.
Redox-Responsive Materials
Redox-responsive materials are a class of "smart" materials that can change their properties in response to a redox stimulus. This capability is being harnessed for applications such as controlled drug delivery. nih.govnih.gov While direct research on this compound in this area is not prominent, the fundamental principles are applicable. For instance, stimuli-responsive polymer nanocarriers have been designed to release drugs in response to the tumor microenvironment, which often has a different redox potential than healthy tissue. nih.gov These systems can incorporate redox-sensitive linkers, such as disulfide or diselenide bonds, into their polymer backbones. nih.gov The boron center in this compound could potentially be functionalized to act as a redox-sensitive trigger or be part of a larger redox-active supramolecular assembly.
Exploration of Biological or Biomimetic Systems
The application of borate compounds in biological and biomimetic systems is an expanding field of study, focusing on mimicking the active sites of metalloenzymes and developing new therapeutic and diagnostic agents.
Tris(pyrazolyl)borate (Tp) ligands, which are structurally related to this compound, have been extensively used to model the active sites of iron-containing dioxygenases like cysteine dioxygenase (CDO). nih.govnih.gov By simulating the (His)3 coordination environment of the iron center, these model complexes provide insights into the enzymatic mechanism. nih.govnih.gov The steric and electronic properties of the borate ligand are crucial in modulating the reactivity of the metal center. Replacing phenyl groups with bulkier mesityl groups on the pyrazole (B372694) rings, for example, leads to faster reaction rates with oxygen. nih.gov This highlights the potential of the sterically demanding dicyclohexylmethyl groups in this compound to create unique reactive environments in biomimetic complexes.
Furthermore, tris(triazolyl)borate ligands have been synthesized to create biomimetic structures with improved solubility in hydrophilic solvents, a desirable property for biological applications. nih.gov These ligands can form hydrogen bonds, which are essential for molecular recognition and self-assembly in biological systems. nih.gov Zinc(II) complexes of tris[3-(2-pyridyl)-pyrazolyl] borate have been synthesized and studied for their interaction with DNA and proteins, demonstrating the potential of these compounds in medicinal chemistry. mdpi.com The design of such complexes often involves creating a specific coordination geometry around the metal ion, which can be influenced by the bulky substituents on the borate ligand. mdpi.com
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly being applied to the synthesis of organoboron compounds to reduce environmental impact and improve efficiency.
Research into the synthesis of high-purity tris(trimethylsilyl) borate has led to the development of a method that uses the reaction of trimethylacetoxysilane with powdered boric acid. researchgate.net This method offers a high yield and avoids the use of hazardous reagents. researchgate.net While this specific example does not involve this compound, it demonstrates a move towards more sustainable synthetic routes for borate esters.
In a different application, tris(2,2,2-trinitroethyl)borate has been investigated as a component in green-light-emitting pyrotechnic formulations. rsc.org These formulations are reported to be insensitive to ignition stimuli and exhibit high spectral purity, offering a potentially safer and more environmentally friendly alternative to traditional pyrotechnics. rsc.org
The synthesis of transition metal tris(σ-B–H) borate complexes has been achieved through a facile salt elimination protocol. rsc.orgnih.gov This method provides access to a rare class of compounds with three labile σ-B–H bonds, which have potential applications in catalysis. rsc.orgnih.gov Developing efficient and sustainable methods for the synthesis of complex borates like this compound is a key area for future research.
Future Perspectives in Organoboron Chemistry and Ligand Design
The field of organoboron chemistry is continually evolving, with a focus on designing new ligands to access novel reactivity and create advanced materials. Tris(pyridyl)borate ligands are emerging as a versatile class of "scorpionate" ligands with enhanced stability and electron-donating properties compared to their tris(pyrazolyl)borate counterparts. rsc.orgrsc.org These ligands have been used to create functional metal complexes for applications in catalysis and materials science. rsc.org The ability to functionalize these ligands after complexation opens up new avenues for integrating them into diverse materials. rsc.org
The development of new borate-based catalytic systems for ethylene (B1197577) polymerization continues to be an active area of research. osti.gov Complexes of yttrium and other lanthanides with tris(pyrazolyl)borate ligands have been shown to be active catalysts for the production of high molecular weight polyethylene. osti.gov The ability to tailor the ligand structure allows for control over the polymerization reaction and the properties of the resulting polymer. osti.gov
The synthesis and reactivity of molybdenum and tungsten complexes with tris(pyrazolyl)borate ligands have also been explored, leading to the formation of novel metal-indane complexes. mdpi.com These studies contribute to a fundamental understanding of the coordination chemistry of these metals and may lead to new catalytic applications.
Future research on this compound will likely focus on leveraging its significant steric bulk to influence the selectivity and stability of catalysts, to create unique pockets in biomimetic systems, and to control the assembly of supramolecular structures. The development of sustainable synthetic routes to this and other bulky borates will be crucial for their wider application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
